molecular formula C6H9N3O B6202857 (1-cyclopropyl-1H-1,2,3-triazol-5-yl)methanol CAS No. 1866865-12-4

(1-cyclopropyl-1H-1,2,3-triazol-5-yl)methanol

Cat. No.: B6202857
CAS No.: 1866865-12-4
M. Wt: 139.2
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Description

This compound belongs to the class of 1,2,3-triazoles, which are known for their diverse biological activities and significant roles in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1-cyclopropyl-1H-1,2,3-triazol-5-yl)methanol typically involves the cycloaddition reaction between azides and alkynes, commonly referred to as “click chemistry.” This reaction is catalyzed by copper(I) ions and proceeds under mild conditions, making it highly efficient and widely used in organic synthesis .

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the principles of click chemistry are often employed on a larger scale. The use of microwave irradiation and other advanced techniques can enhance the efficiency and yield of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

(1-cyclopropyl-1H-1,2,3-triazol-5-yl)methanol undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: Reduction reactions can convert it into alcohols or amines.

    Substitution: It can participate in nucleophilic substitution reactions, where the hydroxyl group is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.

    Substitution: Reagents like thionyl chloride (SOCl₂) and phosphorus tribromide (PBr₃) facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield aldehydes or carboxylic acids, while reduction typically produces alcohols or amines .

Scientific Research Applications

(1-cyclopropyl-1H-1,2,3-triazol-5-yl)methanol has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: The compound exhibits potential as a bioactive molecule with applications in drug discovery and development.

    Medicine: It has shown promise in the development of new therapeutic agents due to its unique structural properties.

    Industry: The compound is used in the production of advanced materials and as a catalyst in various chemical processes.

Mechanism of Action

The mechanism of action of (1-cyclopropyl-1H-1,2,3-triazol-5-yl)methanol involves its interaction with specific molecular targets and pathways. The triazole ring can form hydrogen bonds and coordinate with metal ions, influencing various biological processes. The compound’s unique structure allows it to interact with enzymes and receptors, modulating their activity and leading to potential therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

  • 1H-1,2,3-Triazole-5-methanol
  • 1-cyclopropyl-1H-1,2,4-triazol-3-ylmethanol
  • 1-cyclopropyl-1H-1,2,3-triazol-4-ylmethanol

Uniqueness

(1-cyclopropyl-1H-1,2,3-triazol-5-yl)methanol stands out due to its specific cyclopropyl substitution, which imparts unique steric and electronic properties. This makes it particularly valuable in the design of new molecules with enhanced biological activity and stability .

Properties

CAS No.

1866865-12-4

Molecular Formula

C6H9N3O

Molecular Weight

139.2

Purity

95

Origin of Product

United States

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